1,3,9-trimethyl-8-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione
Description
This compound features a purine-2,6-dione core substituted with methyl groups at positions 1, 3, and 9. The 8-position is modified with a sulfanyl group linked to a 2-oxoethyl chain bearing a 4-phenylpiperazine moiety.
Properties
IUPAC Name |
1,3,9-trimethyl-8-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-22-17-16(18(28)24(3)20(29)23(17)2)21-19(22)30-13-15(27)26-11-9-25(10-12-26)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGVVXZJUGYDDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Purine-Based Analogs
Compound 12 (1,3-Diethyl-8-(2-oxo-2-phenylethylsulfanyl)-3,7,8,9-tetrahydropurine-2,6-dione)
- Structural Differences :
- Substituents: Diethyl groups at positions 1 and 3 vs. trimethyl groups in the target compound.
- Sulfanyl side chain: Phenacyl (2-oxo-2-phenyl) group vs. 4-phenylpiperazine-substituted 2-oxoethyl.
- The phenylpiperazine in the target compound could improve selectivity for serotonin or dopamine receptors due to piperazine’s known pharmacophore role .
Table 1: Structural and Physicochemical Comparison
Spirocyclic Derivatives with Piperazine Moieties
Compound 13 (8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione with 4-Phenylpiperazine)
- Structural Differences :
- Core: Diazaspiro[4.5]decane vs. purine-2,6-dione.
- Substituents: Both share the 4-phenylpiperazine group but differ in connectivity.
- The purine core’s aromaticity in the target compound could facilitate π-π stacking interactions with aromatic residues in enzymes .
Tetrahydroimidazopyridine Derivatives
Compound 1l (Diethyl 8-Cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate)
- Structural Differences: Core: Tetrahydroimidazopyridine vs. purine. Functional Groups: Nitrophenyl and cyano groups vs. phenylpiperazine.
- Implications :
Bioactivity and Similarity Analysis
Computational Similarity Metrics
- Tanimoto/Dice Indices :
- Activity Cliffs :
Target Profiling
- Receptor Binding :
- Piperazine derivatives often target 5-HT or D2 receptors. The target compound may exhibit serotonin receptor affinity distinct from phenacyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
